1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUWNPDUMAEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166684 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858240-99-9 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Detailed Synthetic Route
Step 1: Preparation of Piperidine-4-carboxylic Acid
- The piperidine ring with a carboxylic acid at the 4-position can be prepared by catalytic hydrogenation of pyridine derivatives using molybdenum disulfide catalysts or obtained commercially.
- This intermediate provides the core scaffold for subsequent sulfonylation.
Step 2: Sulfonylation with 3-Methylbenzenesulfonyl Chloride
- The critical step is the introduction of the 3-methylbenzylsulfonyl group onto the piperidine nitrogen.
- This is achieved by reacting piperidine-4-carboxylic acid with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
- The reaction is typically conducted in an aprotic solvent like acetonitrile or dichloromethane at low temperature (0 °C to room temperature) to control reaction rate and minimize side reactions.
Step 3: Work-up and Purification
- After completion, the reaction mixture is quenched with aqueous acid (e.g., 2M HCl) to protonate and isolate the sulfonylated product.
- The product is extracted into organic solvents such as tert-butyl methyl ether (TBME) or dichloromethane.
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Final purification is often achieved by recrystallization from ethanol or chromatographic methods to yield the compound with purity ≥95%.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid (commercial or synthesized) | Starting scaffold | — |
| 2 | 3-Methylbenzenesulfonyl chloride (1.1 eq), triethylamine (1.2 eq), acetonitrile, 0 °C to RT, 1-2 h | Sulfonylation | 50-60% isolated |
| 3 | Aqueous 2M HCl acidification, extraction with TBME, drying, concentration | Isolation and purification | — |
Note: Reaction monitoring by TLC or HPLC is recommended to confirm completion.
Alternative Synthetic Routes and Optimization
- Some literature reports the use of coupling agents such as EDCI/HOBt to activate the carboxylic acid moiety for amide bond formation with substituted amines, but for sulfonylation, direct reaction with sulfonyl chlorides is preferred.
- Industrial processes may employ continuous flow reactors to enhance reaction control and scalability.
- Reaction parameters such as temperature, solvent choice, and base type can be optimized to improve yield and reduce impurities.
Reaction and Analytical Characterization
Chemical Reaction Analysis
- The sulfonylation reaction involves nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, forming a sulfonamide linkage.
- Side reactions may include hydrolysis of sulfonyl chloride or over-alkylation, which are minimized by controlled conditions.
Analytical Techniques for Characterization
| Technique | Purpose | Typical Findings |
|---|---|---|
| ¹H/¹³C NMR Spectroscopy | Confirm structure, substitution pattern | Signals consistent with piperidine ring and 3-methylbenzyl sulfonyl group |
| IR Spectroscopy | Verify functional groups | Characteristic sulfonyl (S=O) stretch ~1350-1150 cm⁻¹, carboxylic acid C=O at 1680-1730 cm⁻¹ |
| Elemental Analysis | Purity assessment | C, H, N content consistent with ≥95% purity |
| LC-MS/MS | Detect residual reagents/byproducts | Absence of coupling agent residues or side products |
| Melting Point | Purity and identity | Sharp melting point consistent with literature |
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄S |
| Molecular Weight | 295.35 g/mol |
| CAS Number | 1858240-99-9 |
| Key Reagents | Piperidine-4-carboxylic acid, 3-methylbenzenesulfonyl chloride, triethylamine |
| Solvents | Acetonitrile, TBME, aqueous HCl |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 50-60% |
| Purity | ≥95% after purification |
Research Findings and Notes on Preparation
- The sulfonylation step is the most critical and sensitive stage requiring temperature control to avoid side reactions.
- The acidity of the carboxylic acid group (pKa ~3–4) influences solubility and extraction efficiency during work-up.
- Industrial scale-up requires optimization of reagent stoichiometry and continuous removal of byproducts to maintain yield and purity.
- The compound’s sulfonyl group can undergo further chemical transformations (oxidation to sulfones, reduction) if desired for derivative synthesis.
Chemical Reactions Analysis
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidines .
Scientific Research Applications
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
*Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Cl in ) increase the sulfonyl group’s electrophilicity, accelerating nucleophilic attack. In contrast, methyl groups () provide steric bulk, reducing reaction yields in coupling reactions (e.g., 39% for 3-methoxyphenyl vs. 64% for 4-methoxyphenyl analogs in carboxamide synthesis) .
- Heterocyclic sulfonyl groups (e.g., isoxazole in ) lower logP values, improving aqueous solubility compared to aromatic sulfonyl derivatives.
Biological Relevance :
- Compounds like 1-[(2,4-difluorophenyl)sulfonyl]piperidine-4-carboxylic acid () exhibit conformational flexibility due to the piperidine ring, enabling interactions with enzyme active sites (e.g., carbonic anhydrase inhibition) .
- Chlorinated analogs () show higher toxicity (GHS Category 2 skin/eye irritation) compared to methylated derivatives, likely due to reactive chlorine atoms .
Synthetic Utility :
- The 3-methylbenzyl sulfonyl group balances hydrophobicity and steric hindrance, making it a versatile intermediate for amide couplings (e.g., EDCI/HOBt-mediated reactions in ) .
- Isoxazole-containing analogs () are synthesized via regioselective sulfonylation, leveraging the heterocycle’s stability under acidic conditions .
Biological Activity
1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings related to its therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity, leading to modulation of enzymatic activities and signaling pathways associated with various diseases.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, showing effectiveness against various bacterial strains such as Salmonella typhi and Staphylococcus aureus with moderate to strong inhibitory effects .
- Anticancer Properties : The compound has been investigated for its anticancer potential, demonstrating cytotoxic effects in vitro against different cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of piperidine compounds, including 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid. Results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies conducted on human cancer cell lines revealed that the compound significantly inhibited cell proliferation. The IC50 values were determined through MTT assays, showing promising results for further development as an anticancer drug.
- Inflammatory Models : Animal models treated with the compound displayed reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory disorders .
Q & A
Advanced Research Question
- LC-MS/MS : Screen for residual EDCI/HOBt or amine coupling byproducts (e.g., urea derivatives) using a QTOF mass spectrometer in positive ion mode.
- Genotoxicity assays : Perform Ames testing (Salmonella typhimurium strains TA98/TA100) to rule out mutagenic impurities .
What computational tools predict the compound’s pharmacokinetic properties?
Basic Research Question
- logP calculation : Use SwissADME (http://swissadme.ch ) with XLOGP3 algorithm (predicted logP = 0.28 for 1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid) .
- BBB permeability : Apply the Veber rule (TPSA < 60 Ų, rotatable bonds ≤10); TPSA = 95 Ų suggests low CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
